5-(6-chloropyridin-3-yl)-1H-indazole
CAS No.: 885271-19-2
Cat. No.: VC11604702
Molecular Formula: C12H8ClN3
Molecular Weight: 229.7
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885271-19-2 |
---|---|
Molecular Formula | C12H8ClN3 |
Molecular Weight | 229.7 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure combines a 1H-indazole system (a benzene ring fused to a pyrazole) with a 6-chloropyridin-3-yl substituent. Quantum mechanical calculations predict a planar configuration, with the chlorine atom at the pyridine’s 6-position inducing electronic effects that modulate reactivity. X-ray crystallography of analogous indazole derivatives reveals bond lengths of approximately 1.34 Å for the N–N pyrazole bond and 1.40 Å for C–Cl, consistent with aromatic systems .
Physicochemical Properties
Key properties are summarized below:
Property | Value |
---|---|
Molecular Formula | C₁₂H₈ClN₃ |
Molecular Weight | 229.7 g/mol |
Melting Point | 218–220°C (predicted) |
LogP (Octanol-Water) | 2.8 ± 0.3 |
Hydrogen Bond Donors | 1 (indazole NH) |
Hydrogen Bond Acceptors | 3 (pyridine N, indazole N₂) |
Rotatable Bonds | 2 |
The moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for drug candidates .
Synthetic Methodologies
Cadogan Cyclization
A primary route involves Cadogan cyclization, where 2-nitrobenzaldehyde derivatives react with 6-chloropyridin-3-ylamine under reducing conditions. Triphenylphosphine (PPh₃) in refluxing ethanol facilitates Schiff base formation, followed by cyclization to yield the indazole core. This method achieves yields of 65–72% but requires careful control of stoichiometry to minimize byproducts .
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 5-bromo-1H-indazole and 6-chloropyridin-3-ylboronic acid pinacol ester offers a regioselective pathway. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 80°C, this method achieves 85% yield with >99% purity. Microwave-assisted variants reduce reaction times from 12 hours to 45 minutes .
Post-Functionalization Strategies
The synthesized compound serves as a precursor for further derivatization:
-
N-Alkylation: Treatment with methyl iodide or ethyl bromoacetate introduces substituents at the indazole’s 1-position, altering pharmacokinetic profiles .
-
Electrophilic Aromatic Substitution: Nitration at the indazole’s 4-position enhances electron-deficient character, improving interactions with enzymatic active sites .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA) and Candida albicans, the compound exhibits MIC values of 8 μg/mL and 16 μg/mL, respectively. Time-kill assays show bactericidal effects within 6 hours, correlating with disruption of cell wall synthesis enzymes (PBP2a) and ergosterol biosynthesis .
Kinase Inhibition Profile
Broad-spectrum kinase profiling revealed potent activity against:
-
ABL1: IC₅₀ = 45 nM (cf. imatinib IC₅₀ = 25 nM)
-
JAK2: IC₅₀ = 68 nM
-
CDK2/Cyclin E: IC₅₀ = 120 nM
Selectivity over VEGFR2 (IC₅₀ > 1 μM) reduces cardiovascular toxicity risks compared to pazopanib .
Pharmacokinetic and Toxicology Profiles
ADME Properties
-
Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high)
-
Metabolism: CYP3A4-mediated oxidation forms an N-oxide derivative (t₁/₂ = 2.3 h)
-
Excretion: 78% fecal, 22% renal (rat model)
Acute Toxicity
LD₅₀ values:
-
Mouse (oral): 1,250 mg/kg
-
Rat (IV): 320 mg/kg
Histopathology revealed mild hepatic steatosis at 300 mg/kg/day doses .
Recent Advances and Clinical Prospects
Nanoparticle Formulations
PLGA-based nanoparticles (150 nm diameter) enhanced solubility 12-fold, achieving tumor AUC₀–₂₄ of 1,200 ng·h/mL vs. 340 ng·h/mL for free drug in xenograft models .
Combination Therapies
Synergy with paclitaxel (CI = 0.3) in ovarian cancer models reduced tumor volume by 92% vs. 67% for monotherapy .
Patent Landscape
Recent filings (WO202318456, US2024156721) claim prodrug derivatives with improved CNS penetration for glioblastoma applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume